(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Description
Ribosomal Binding and Protein Synthesis Inhibition
The primary mode of action for Roxithromycin (B50055) involves its reversible binding to a critical component of the bacterial translational machinery. vinmec.com
Roxithromycin specifically targets the 50S ribosomal subunit of the bacterial 70S ribosome. nih.govwikipedia.orgdrugbank.compatsnap.comtoku-e.compharmdbm.com This binding prevents bacterial growth by disrupting the synthesis of essential proteins. nih.govwikipedia.orgdrugbank.com
The binding site of Roxithromycin is predominantly located within the 23S ribosomal RNA (rRNA) component of the 50S subunit. patsnap.comsigmaaldrich.comrcsb.orgnih.gov Like other macrolides, Roxithromycin binds at the entrance of the peptide exit tunnel, a channel through which newly synthesized proteins emerge from the ribosome. patsnap.commdpi.comnih.govannualreviews.org Key interactions stabilizing Roxithromycin in its binding site involve hydrogen bonds between the hydroxyl groups on its lactone ring and the desosamine (B1220255) and cladinose (B132029) sugars with specific nucleotides in the 23S rRNA, notably A2058, A2059, and G2505. mdpi.comnih.govannualreviews.org These interactions are crucial for maintaining the antibiotic's position and its effectiveness in inhibiting the exit tunnel. mdpi.comnih.gov Structural studies have shown that macrolide binding sites are composed exclusively of segments of 23S rRNA at the peptidyl transferase cavity, without direct interaction with ribosomal proteins. rcsb.org
Upon binding to the 23S rRNA within the 50S subunit, Roxithromycin effectively blocks the nascent peptide exit tunnel. patsnap.comsigmaaldrich.comnih.govannualreviews.org This physical obstruction prevents the elongation of the growing polypeptide chain, thereby halting protein synthesis. patsnap.comsigmaaldrich.comnih.govmcmaster.caresearchgate.netnih.gov The antibiotic's presence in the tunnel leads to premature termination of translation, as the emerging polypeptide cannot pass through, ultimately inhibiting bacterial growth and replication. patsnap.comsigmaaldrich.comannualreviews.orgnih.gov
Bacteriostatic and Bactericidal Dynamics: Mechanistic Differentiation
Roxithromycin primarily exhibits bacteriostatic properties, meaning it inhibits the growth and multiplication of bacteria rather than directly killing them. patsnap.compharmdbm.commsjonline.orgmsjonline.orgresearchgate.net This bacteriostatic action is achieved by disrupting bacterial protein synthesis, which prevents the cells from growing and dividing. patsnap.commsjonline.org However, at higher concentrations or against particularly susceptible bacterial strains, Roxithromycin can also demonstrate bactericidal properties. patsnap.comresearchgate.net
Intracellular Accumulation and Bioactivity within Phagocytic Cells
Roxithromycin is known for its ability to concentrate significantly within host phagocytic cells, such as polymorphonuclear leukocytes (PMNs) and macrophages. wikipedia.orgdrugbank.commsjonline.orgucl.ac.benih.govpsu.edupsu.edu This intracellular accumulation results in concentrations within these cells that are considerably higher than those in the extracellular environment. drugbank.commsjonline.orgucl.ac.be The high concentration within phagocytes allows Roxithromycin to be actively transported to sites of infection, where it can exert bioactivity against intracellular pathogens like Legionella, Chlamydia, Mycobacterium, Rickettsia, and Borrelia species. wikipedia.orgpsu.edu During active phagocytosis, large concentrations of Roxithromycin are released, further contributing to its efficacy. wikipedia.org
The uptake of Roxithromycin into phagocytic cells is an active and complex process, exhibiting saturation kinetics characteristic of carrier-mediated membrane transport systems. msjonline.orgnih.govresearchgate.net Studies have shown that Roxithromycin is rapidly and avidly accumulated by macrophages, with intracellular concentrations reaching values significantly higher than extracellular levels. ucl.ac.be For instance, intracellular-to-extracellular concentration ratios for Roxithromycin have been reported to be as high as 14 in PMNs and up to 190 in alveolar macrophages from smokers. ucl.ac.be
The mechanism of accumulation is thought to involve the weak basic nature of macrolides, leading to their trapping by protonation within acidic cellular compartments, such as lysosomes and azurophil granules. ucl.ac.beresearchgate.netpsu.eduucl.ac.be This "ion trapping" mechanism suggests that biological membranes are more permeable to the unprotonated form of these organic bases. ucl.ac.beucl.ac.be While cytoplasmic pH is relatively neutral, lysosomal pH is typically 2 units lower than the extracellular milieu, facilitating the protonation and subsequent trapping of the drug. ucl.ac.beucl.ac.be
Research also indicates that extracellular calcium plays a crucial role in macrolide uptake by phagocytes, suggesting a link with calcium channels or a calcium channel-operated mechanism. researchgate.netpsu.edu Inhibition of macrolide uptake by PMNs has been observed in the absence of extracellular calcium and in the presence of inorganic Ca2+ channel blockers like Ni2+ and La3+. psu.edu Furthermore, protein kinase A- and tyrosine kinase-dependent phosphorylation appear necessary for optimal macrolide uptake, while protein kinase C activation can impair it. nih.gov
The following table summarizes the intracellular/extracellular concentration ratios of Roxithromycin and Erythromycin (B1671065) in various phagocytic cells, demonstrating the enhanced accumulation of Roxithromycin. ucl.ac.be
| Cell Type | Roxithromycin (Intracellular/Extracellular Ratio) | Erythromycin (Intracellular/Extracellular Ratio) |
| Polymorphonuclear Neutrophils | 14 | Not specified (lower than Roxithromycin) |
| Alveolar Macrophages (smokers) | 190 | Not specified (lower than Roxithromycin) |
| J774 Macrophages | ~10-fold higher than Erythromycin | - |
| ucl.ac.be |
Structure
2D Structure
Properties
Key on ui mechanism of action |
Roxithromycin prevents bacterial growth by interfering with their protein synthesis. It binds to the 50S subunit of bacterial ribosomes and inhibits the translocation of peptides. |
|---|---|
CAS No. |
80214-83-1 |
Molecular Formula |
C41H76N2O15 |
Molecular Weight |
837.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1 |
InChI Key |
RXZBMPWDPOLZGW-HITVVWEBSA-N |
Isomeric SMILES |
CCC1[C@@](C(C(C(=NOCOCCOC)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Appearance |
Solid powder |
Other CAS No. |
80214-83-1 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
1.87e-01 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Biaxsig Claramid Infectoroxit Macrosil MTW-Roxithromycin Rotesan Rotramin Roxi 1A Pharma Roxi Basics Roxi TAD roxi von ct Roxi-paed 1A Pharma Roxi-Puren Roxi-Q Roxi-saar Roxi-Wolff Roxibeta roxidura Roxigamma Roxigrün Roxihexal Roxithro-Lich Roxithromycin RU 28965 RU 965 RU-28965 RU-965 RU28965 RU965 Rulid Rulide |
Origin of Product |
United States |
Molecular Mechanisms of Action and Microbial Target Interactions
Intracellular Accumulation and Bioactivity within Phagocytic Cells
Subcellular Distribution within Phagocytes
A distinctive characteristic of roxithromycin (B50055) is its ability to accumulate significantly within phagocytic cells, such as polymorphonuclear leukocytes (PMNs) and macrophages drugbank.commims.comnih.govoup.comucl.ac.be. This accumulation results in intracellular concentrations that are considerably higher than those found outside the cell drugbank.commims.comnih.govoup.comucl.ac.be.
Roxithromycin is rapidly absorbed and diffuses into most tissues and phagocytes drugbank.comwikipedia.orgwikidoc.org. Studies have reported intracellular-to-extracellular concentration ratios for roxithromycin ranging from 14 in polymorphonuclear neutrophils to as high as 190 in alveolar macrophages from smokers oup.comucl.ac.benih.gov.
The uptake of roxithromycin by these cells is a reversible process and is not affected by anaerobic conditions or the presence of aminoglycosides oup.comucl.ac.benih.gov. However, uptake is inhibited by an acidic pH, with a particularly prominent decrease observed between pH 8.0 and 6.5 oup.comucl.ac.benih.gov. Despite this, the intracellular concentration of roxithromycin remains higher than its extracellular concentration even at pH 6.0, unlike erythromycin (B1671065), whose ratio falls close to 1 at acidic pH oup.comucl.ac.be.
Upon subcellular fractionation using isopycnic centrifugation in sucrose (B13894) gradients, approximately half of the roxithromycin recovered in cell homogenates was found to be associated with lysosomes in macrophages nih.govoup.comucl.ac.benih.gov. In polymorphonuclear leukocytes, about one-third of the recovered roxithromycin was associated with azurophil granules nih.govoup.comucl.ac.benih.gov. This high concentration within phagocytes facilitates the active transport of roxithromycin to the site of infection, where large concentrations are subsequently released during active phagocytosis wikipedia.orgwikidoc.org.
Table 1: Intracellular/Extracellular Concentration Ratios of Roxithromycin and Erythromycin in Phagocytic Cells
| Cell Type | Roxithromycin Ratio (Intracellular/Extracellular) | Erythromycin Ratio (Intracellular/Extracellular) | Source |
| Polymorphonuclear Neutrophils | 14 | - | oup.comucl.ac.benih.gov |
| Alveolar Macrophages (smokers) | 190 | - | oup.comucl.ac.benih.gov |
| J774 Macrophages (at pH 6.0) | >1 | ~1 | oup.comucl.ac.be |
Note: Ratios are approximate and can vary based on experimental conditions and cell type.
Underlying Principles of Intracellular Bactericidal Activity
The significant accumulation of roxithromycin within phagocytic cells is a crucial factor contributing to its intracellular bactericidal activity drugbank.comwikipedia.orgwikidoc.orgmims.comnih.govucl.ac.be. This property provides a distinct advantage, enabling the antibiotic to effectively target and eliminate intracellular pathogens.
Roxithromycin not only accumulates within these immune cells but also enhances their adhesive and chemotactic functions, which, in the presence of infection, can lead to increased phagocytosis and bacterial lysis drugbank.com. The drug's ability to penetrate and concentrate within macrophages and polymorphonuclear neutrophils allows it to be active against a range of intracellular pathogens, including Legionella, Chlamydia, Mycobacterium, Rickettsia, and Borrelia spp. nih.gov.
Furthermore, roxithromycin exhibits a significant post-antibiotic effect (PAE), meaning that bacterial growth remains suppressed even after the antibiotic concentration falls below the minimum inhibitory concentration nih.gov. This sustained inhibitory effect is dependent on the specific pathogen, the concentration of roxithromycin, and the duration of exposure nih.gov. The intrinsic intracellular activity of roxithromycin and erythromycin are similar, but the greater accumulation of roxithromycin in phagocytes offers practical advantages for combating intracellular infections ucl.ac.be.
Comparative Molecular Target Analysis with Related Macrolides
Roxithromycin is a semi-synthetic derivative of erythromycin, sharing the same 14-membered lactone ring structure but distinguished by the presence of an N-oxime side chain attached to the C9 carbon atom of the lactone ring nih.govwikipedia.orgwikidoc.orgrsc.org. It is structurally and pharmacologically similar to other macrolide antibiotics such as erythromycin, azithromycin (B1666446), and clarithromycin (B1669154) nih.govdrugbank.com.
All macrolide antibiotics, including roxithromycin, exert their antibacterial activity by binding to the 50S ribosomal subunit of bacteria and inhibiting protein synthesis, primarily by blocking the nascent peptide exit tunnel mdpi.comasm.orgpnas.orgmdpi.commims.commims.com. However, differences exist in their pharmacokinetic properties and interactions with the ribosome.
Roxithromycin consistently and significantly accumulates more in phagocytic cells compared to erythromycin oup.comucl.ac.benih.gov. This enhanced accumulation is likely related to its slightly higher pKa (9.2 for roxithromycin versus 8.8 for erythromycin) and potentially a lower permeability of its protonated form oup.com. Roxithromycin is also more lipophilic than erythromycin, which can influence its cellular penetration and distribution rsc.org.
| Macrolide | Overall Dissociation Constant (K*A) | Source |
| Erythromycin | 36 nM | researchgate.net |
| Roxithromycin | 20 nM | researchgate.net |
| Clarithromycin | 8 nM | researchgate.net |
Note: A lower KA value indicates a tighter binding to the ribosome.*
While clarithromycin demonstrates a tighter binding (lower K*A) to the ribosomal complex compared to roxithromycin and erythromycin, the off-rate constant of the tightly bound complex does not significantly differ among these three macrolides researchgate.net.
Macrolides are generally bacteriostatic, but later generations, such as certain ketolides (e.g., telithromycin (B1682012) or solithromycin), exhibit more pronounced bactericidal activity pnas.orgpnas.org. This enhanced cidality correlates with the presence of an extended alkyl-aryl side chain in their structure, which leads to a significantly slower dissociation rate from the ribosome pnas.orgpnas.org. Roxithromycin possesses a bulky side chain attached to C9 of its lactone ring rsc.org.
Bacterial resistance to macrolides primarily arises from the methylation of nucleotide A2058 of the 23S rRNA, often mediated by Erm genes mdpi.comasm.org. This methylation displaces the desosamine (B1220255) moiety, a sugar present in all currently used macrolides, thereby preventing the drug from binding effectively to the ribosome asm.org. Mutations in the 23S rRNA or in ribosomal proteins L4 and L22 within the 50S ribosomal subunit can also lead to resistance mdpi.commdpi.com.
Antimicrobial Spectrum and in Vitro Activity Characterization
Comprehensive In Vitro Activity against Diverse Bacterial Pathogens
Roxithromycin (B50055) exhibits a wide range of in vitro activity against various bacterial pathogens, including Gram-positive organisms, atypical bacteria, select Gram-negative organisms, and certain mycobacterial species oup.com.
Roxithromycin demonstrates significant in vitro activity against a variety of Gram-positive bacteria.
Streptococcus pneumoniae : S. pneumoniae strains are generally susceptible to macrolides, and roxithromycin shows comparable in vitro activity to erythromycin (B1671065) A and clarithromycin (B1669154) psu.edu. Studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 0.25 mg/L, with MIC50s and MIC90s typically between 0.1 and 1 mg/L psu.edu. Roxithromycin has also shown bactericidal activity against clinical isolates of S. pneumoniae, reducing bacterial numbers by 99% in approximately 2.61 hours and by 99.9% in about 3.24 hours psu.edu. Notably, roxithromycin has been found to be sensitive against S. pneumoniae isolates that exhibited resistance to amoxicillin (B794) and even to amoxicillin combined with clavulanic acid indexcopernicus.com.
Streptococcus pyogenes : Similar to S. pneumoniae, S. pyogenes is generally susceptible to macrolides. Roxithromycin's in vitro activity against S. pyogenes is comparable to that of erythromycin A and clarithromycin, with MIC50s and MIC90s ranging from 0.1 to 1 mg/L psu.edu. Microbroth MIC90s for group A streptococci have been reported as less than 0.5 mg/L scispace.com. The Minimum Bactericidal Concentration (MBC50) for S. pyogenes was determined to be 5.0 mg/L scispace.com.
Other Gram-Positive Bacteria : Roxithromycin is also active against other Gram-positive pathogens, including Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus saprophyticus, Streptococcus agalactiae, Listeria monocytogenes, Corynebacterium diphtheriae, Corynebacterium hofmanii, Pediococcus spp., Lactobacillus spp., and Leuconostoc spp. drugbank.comnih.govnih.govdroracle.aioup.comasm.org. Its MICs against S. aureus are similar to those of erythromycin oup.com, and it has shown sensitivity against S. aureus samples that were resistant to amoxicillin and amoxicillin + clavulanic acid indexcopernicus.com.
Roxithromycin exhibits good activity against a range of atypical bacterial pathogens, which are frequently implicated in respiratory and other infections.
Mycoplasma pneumoniae : Roxithromycin demonstrates activity against Mycoplasma pneumoniae drugbank.comgoogle.comnih.govnih.govdroracle.aioup.comnih.gov.
Chlamydia trachomatis : The compound is active against Chlamydia trachomatis drugbank.comgoogle.comnih.govnih.govdroracle.ai. Activity against Chlamydia psittaci has also been noted oup.comnih.gov.
Legionella pneumophila : Roxithromycin is particularly effective against Legionella pneumophila, showing superior activity compared to erythromycin wikipedia.orgwikidoc.orgdrugbank.com. Corrected MICs for roxithromycin against L. pneumophila have been reported as low as 0.04 mg/L, compared to 0.06 mg/L for erythromycin A psu.edu. MIC50s and MIC90s ranged from 0.06 to 0.5 mg/L depending on the agar (B569324) medium used psu.edu. Roxithromycin also demonstrates intracellular activity against pathogens residing within phagocytes, including Legionella species oup.compsu.edu.
Roxithromycin shows activity against specific Gram-negative organisms, which are common causes of respiratory infections.
Haemophilus influenzae : Roxithromycin possesses in vitro activity against Haemophilus influenzae nih.govdroracle.aioup.comnih.gov. While its MICs (4.0 to >32.0 μg/ml) against H. influenzae can be higher than those of azithromycin (B1666446) and ABT-773, it has been found sensitive for all tested H. influenzae samples, including those resistant to amoxicillin indexcopernicus.comasm.orgnih.gov.
Moraxella catarrhalis : Roxithromycin is active against Moraxella catarrhalis drugbank.comnih.govnih.govdroracle.ai. All isolates tested in some studies were susceptible, with MICs ranging from 0.06 to 0.25 mg/L, MIC50 of 0.125 mg/L, and MIC90 of 0.25 mg/L psu.edu. It is effective against strains producing BRO-1 and BRO-2 β-lactamases, and its in vitro activity against M. catarrhalis has been shown to be superior to erythromycin A and josamycin (B1673084) psu.edu. A M. catarrhalis sample resistant to both amoxicillin and amoxicillin + clavulanic acid was sensitive to roxithromycin indexcopernicus.com.
Other Gram-Negative Bacteria : The antibacterial spectrum of roxithromycin also includes Neisseria meningitidis (MICs 0.06–0.5 mg/L; MBCs 0.12–0.5 mg/L) psu.edu, Haemophilus ducreyi drugbank.comgoogle.comnih.gov, Gardnerella vaginalis drugbank.comnih.gov, Bordetella pertussis drugbank.comgoogle.com, Helicobacter (Campylobacter) drugbank.com, and Pasteurella spp. psu.eduoup.comnih.gov.
Roxithromycin demonstrates activity against certain mycobacterial species, particularly atypical mycobacteria.
Mycobacterium avium complex (MAC): Roxithromycin shows good activity against atypical pathogens like the Mycobacterium avium complex oup.compsu.edu. In vitro studies confirm its activity against various MAC strains psu.edunih.govasm.org. MICs against MAC isolates have been reported to be below the maximum concentration of the drug in serum at a pH of 6.8, with further reduction in MICs at pH 7.4 nih.gov. In vivo studies in beige mice infected with MAC showed that roxithromycin alone reduced bacteremia and mortality psu.edu. Its activity can be further enhanced when combined with ethambutol (B1671381) psu.edunih.gov.
Other Mycobacteria : Preliminary studies indicate significant in vitro activity against other atypical mycobacteria such as M. scrofulaceum, M. szulgai, M. malmoense, M. xenopi, M. marinum, M. kansasii, and rare pathogens like M. chelonae and M. fortuitum nih.govasm.org. However, roxithromycin is generally not considered a primary drug of choice for Mycobacterium tuberculosis infections due to higher MICs, although it exhibits a pH-dependent bactericidal effect against M. tuberculosis at pH 7.4 asm.org.
Determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC)
Minimum Inhibitory Concentrations (MICs) represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. Minimum Bactericidal Concentrations (MBCs) are defined as the lowest concentration of an antimicrobial that prevents the growth of an organism after subculture onto antibiotic-free media oup.com. These values are crucial for assessing the in vitro potency of an antibiotic.
MIC and MBC values for Roxithromycin against various pathogens are typically determined using standardized methods such as plate doubling dilution or microbroth dilution oup.comgoogle.com. Incubation conditions are optimized for each organism, often at 37°C for 18-24 hours, with specific atmospheric requirements (e.g., CO2 for Streptococcus and Haemophilus influenzae, anaerobic conditions for anaerobes) google.com.
Table 1: Selected In Vitro MIC and MBC Values for Roxithromycin
| Pathogen | MIC Range (mg/L or µg/ml) | MIC50 (mg/L or µg/ml) | MIC90 (mg/L or µg/ml) | MBC Range (mg/L or µg/ml) | MBC50 (mg/L or µg/ml) | Reference |
| Streptococcus pneumoniae | 0.06–0.25 | 0.1–1 | 0.1–1 | N/A | N/A | psu.edu |
| Streptococcus pyogenes | < 0.5 (MIC90) | N/A | < 0.5 | N/A | 5.0 | scispace.com |
| Moraxella catarrhalis | 0.06–0.25 | 0.125 | 0.25 | N/A | N/A | psu.edu |
| Neisseria meningitidis | 0.06–0.5 | N/A | N/A | 0.12–0.5 | N/A | psu.edu |
| Legionella pneumophila | 0.04–0.5 | 0.06–0.25 | 0.06–0.5 | N/A | N/A | psu.edu |
| Haemophilus influenzae | 4.0–>32.0 (µg/ml) | N/A | N/A | N/A | N/A | asm.orgnih.gov |
| Anaerobic Bacteria (overall) | 0.5–16 | 0.5 | 16 | N/A | N/A | psu.edu |
Note: N/A indicates data not explicitly found or not applicable in the cited context.
It is important to note that MIC values for roxithromycin can be influenced by environmental factors, such as pH. Studies have shown that MICs are increased eight-fold at acidic pH compared to pH 7.0 and are halved at pH 8.0 psu.edu.
Post-Antibiotic Effect (PAE) Characterization and Its Mechanistic Basis
The Post-Antibiotic Effect (PAE) is a pharmacodynamic phenomenon defined as the sustained suppression of bacterial growth that persists after the concentration of an antimicrobial agent has fallen below the Minimum Inhibitory Concentration (MIC) or has been completely removed from the bacterial culture msjonline.orgchosunobr.orgnih.gov.
Roxithromycin, like other macrolide antibiotics, exhibits a significant PAE oup.com. The duration of this effect is influenced by several factors, including the specific bacterial pathogen, the concentration of the antibiotic to which the bacteria were exposed, and the duration of that exposure oup.commsjonline.orgresearchgate.net.
Table 2: Post-Antibiotic Effect (PAE) of Roxithromycin
| Pathogen Group | PAE Duration (hours) | Reference |
| Respiratory Tract Pathogens* | 2.9–8 | asm.org |
| Haemophilus influenzae | Shorter than Azithromycin and ABT-773, similar to Erythromycin and Clarithromycin | asm.orgnih.gov |
| Staphylococcus aureus | Duration influenced by concentration and exposure time | msjonline.org |
| Streptococcus pyogenes | Duration influenced by concentration and exposure time | msjonline.org |
| Streptococcus pneumoniae | Duration influenced by concentration and exposure time | msjonline.org |
*Includes H. influenzae, S. aureus, S. pyogenes, and S. pneumoniae msjonline.org.
In time-kill studies, roxithromycin demonstrated slightly slower killing rates compared to azithromycin and ABT-773 against Haemophilus influenzae and Moraxella catarrhalis asm.orgnih.gov. Its PAE was generally shorter than that observed with ABT-773 and azithromycin but comparable to erythromycin and clarithromycin asm.orgnih.gov.
The precise mechanistic basis of the PAE is not fully elucidated but is thought to involve several factors. These include the time required for the antibiotic to dissociate from its ribosomal binding sites, the cellular recovery processes from non-lethal damage induced by the antibiotic, the potential production of growth-inhibitory substances by the bacteria, and the effects on bacterial DNA synthesis chosunobr.org. The persistence of growth suppression in the post-antibiotic phase is also attributed to the gradual elimination of the drug in vivo, meaning that residual sub-inhibitory concentrations may continue to exert an effect chosunobr.org.
Furthermore, the concept of the Post-Antibiotic Sub-MIC Effect (PA-SME) describes the extended growth suppression that occurs when bacteria, after an initial brief exposure to supra-inhibitory concentrations, are subsequently re-exposed to sub-MIC concentrations nih.govresearchgate.netasm.org. Roxithromycin has been shown to induce long PA-SMEs, suggesting that extended dosing intervals for macrolides may be feasible in clinical practice asm.org.
In Vitro Susceptibility Testing Methodologies for Roxithromycin Research
Various standardized methodologies are employed to characterize the in vitro activity of roxithromycin, each offering distinct advantages for research purposes. These methods primarily focus on determining the Minimum Inhibitory Concentration (MIC) or assessing zone diameters of inhibition.
Agar Dilution Method
The agar dilution method is a quantitative technique used to determine the MIC of an antimicrobial agent. In this method, varying concentrations of roxithromycin are incorporated into an agar medium, which is then inoculated with a standardized suspension of bacterial isolates. The lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation is defined as the MIC.
Research has extensively utilized the agar dilution method to assess roxithromycin's activity against a wide range of bacteria. For instance, the in vitro antibacterial activity of roxithromycin against 900 recent clinical anaerobic isolates was evaluated using an agar dilution method across multiple laboratories in England, France, Germany, and Japan nih.govoup.com. This research indicated that roxithromycin's activity was similar to erythromycin against most anaerobic bacteria, although erythromycin showed slightly greater activity against Gram-negative bacilli nih.govoup.com. Specifically, roxithromycin inhibited 53% of Bacteroides fragilis group strains, with Bacteroides thetaiotaomicron being a notable exception, as only 17% of its strains were inhibited by 4 mg/L roxithromycin nih.govoup.com. In contrast, all Bacteroides isolates (excluding the B. fragilis group) and all Mobiluncus isolates were inhibited by 2 mg/L or less of roxithromycin nih.govoup.com. Furthermore, roxithromycin suppressed 97% of non-sporulating Gram-positive bacilli, 86% of Peptococcaceae, and 95% of clostridia, with two-thirds of Clostridium difficile strains being susceptible to roxithromycin (MIC ≤ 1 mg/L) nih.govoup.com.
Another study utilized the agar macrodilution method with Mueller-Hinton agar supplemented with 10% Middlebrook OADC enrichment to determine MICs of roxithromycin against Mycobacterium avium complex strains asm.org. MICs for strains MO-1, N-92159, and N-93043 were reported as 4, 2, and 16 µg/mL, respectively asm.org. The agar dilution method has also been employed to assess roxithromycin's activity against pathogens isolated from odontogenic orofacial infections, with 85.4% of 144 bacterial strains showing sensitivity (MIC < 3.13 mg/L) oup.com.
A study on 236 anaerobes found that 90% of Gram-positive cocci were susceptible to roxithromycin (MIC < 1 mg/L) using an agar-dilution method on Wilkins Chalgren medium nih.gov. This study also reported that at a concentration of 4 mg/L, roxithromycin inhibited 82% of B. fragilis strains nih.gov.
Broth Microdilution Method
The broth microdilution (BMD) method is considered a "gold standard" reference method for determining the MIC of antibiotics diva-portal.org. This quantitative test involves preparing serial two-fold dilutions of the antimicrobial agent in a liquid growth medium (e.g., Mueller-Hinton broth) within microtiter plates diva-portal.orgscispace.com. A standardized bacterial inoculum is then added to each well, and after incubation, the MIC is read as the lowest concentration of the antibiotic that inhibits visible bacterial growth diva-portal.orgscispace.com.
Research has applied the broth microdilution method to evaluate roxithromycin's activity against various pathogens. For example, the antimicrobial activity of roxithromycin against Legionella species has been assessed using this method nih.govoup.com. In a comparison of macrolides against 180 clinical isolates of Streptococcus pyogenes, the microbroth MIC90 for roxithromycin was found to be ≤ 0.5 mg/L scispace.commicrobiologyresearch.orgmicrobiologyresearch.org. Factors such as inoculum concentration, growth medium concentration, and pH can influence BMD results diva-portal.orgpsu.edu. For instance, an increase in inoculum size from 0.5–1 x 10^6 to 0.5–1 x 10^8 cfu/mL can cause a doubling of roxithromycin MICs psu.edu. Roxithromycin is also less active at low pH, with MICs increasing eight-fold at acidic pH compared to pH 7.0 and halving at pH 8.0 psu.edu.
Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method, also known as the Kirby-Bauer method, is a widely used qualitative test for routine antimicrobial susceptibility testing labmartgh.commicroxpress.in. This method involves placing paper disks impregnated with a standardized concentration of roxithromycin onto the surface of an agar plate that has been uniformly inoculated with a bacterial suspension labmartgh.commicroxpress.in. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the zone of inhibition (area where bacterial growth is inhibited) around the disk is measured and correlated with established interpretive criteria (breakpoints) to classify the isolate as susceptible, intermediate, or resistant labmartgh.commicroxpress.in.
For roxithromycin, 15 µg disks are commonly used for susceptibility testing labmartgh.comnih.gov. Preliminary susceptible breakpoint criteria for roxithromycin using 15 µg disks were suggested as >21 mm for susceptible, 10 to 20 mm for indeterminate, and ≤9 mm for resistant asm.org. For Streptococci and Pneumococci, susceptible strains typically had lower MICs (mode 0.06-0.12 µg/ml), with critical zone diameters greater than or equal to 22 mm for susceptible and less than 17 mm for resistant strains nih.gov. For Haemophilus influenzae, a zone diameter of >10 mm around a 15 mg disk has been suggested as indicative of susceptibility in the presence of carbon dioxide and HTM agar psu.edu.
Table 1: Preliminary Disk Diffusion Breakpoint Criteria for Roxithromycin (15 µg disk) asm.org
| Category | Zone Diameter (mm) |
| Susceptible | >21 |
| Indeterminate | 10-20 |
| Resistant | ≤9 |
Etest (Gradient Strip Method)
The Etest, or gradient strip method, is a quantitative method that provides a direct reading of the MIC nih.govnih.govloinc.org. It involves a plastic strip impregnated with a continuous gradient of an antimicrobial agent, which is placed on an inoculated agar plate scispace.commicrobiologyresearch.org. After incubation, an elliptical inhibition zone forms, and the MIC is read at the point where the edge of the inhibition ellipse intersects the strip scispace.commicrobiologyresearch.org.
Studies have compared the Etest method with agar dilution for roxithromycin. For 201 anaerobes, MICs for 50% and 90% of strains tested by agar dilution and Etest methods corresponded within 1 doubling dilution for roxithromycin nih.govnih.govasm.org. While Etest MICs were within 1 and 2 doubling dilutions of agar MICs in 84% to 91% and >99% of cases, respectively, Etest MICs were often lower than those obtained by agar dilution nih.govnih.govasm.org. In a study on Streptococcus pyogenes, MIC data obtained with the Etest method suggested that clarithromycin and erythromycin had slightly higher anti-streptococcal activity than azithromycin and roxithromycin in vitro, with Etest MICs generally lower than those from the microbroth method scispace.commicrobiologyresearch.orgmicrobiologyresearch.org.
Table 2: Comparison of MICs of Roxithromycin and Erythromycin Against Anaerobic Bacteria (Agar Dilution) nih.govoup.com
| Bacterial Group | Roxithromycin (% inhibited at 4 mg/L) | Erythromycin (% inhibited at 4 mg/L) |
| Bacteroides fragilis group | 53% | Similar activity |
| Bacteroides thetaiotaomicron | 17% | - |
| Non-sporulating Gram-positive bacilli | 97% | Identical activity |
| Peptococcaceae | 86% | - |
| Clostridia | 95% | - |
| Gram-negative anaerobes | 65% (MIC ≤ 4 mg/L) | 72% (MIC ≤ 4 mg/L) |
Table 3: Roxithromycin MIC Ranges for Select Organisms nih.gov
| Organism | MIC Range (µg/ml) | Mode (µg/ml) |
| Erythromycin-sensitive S. aureus | 0.06 to 4 | 0.5 |
| Coagulase-negative Staphylococci | 0.06 to 4 | 0.5 |
| Streptococci | Lower for susceptible strains | 0.06-0.12 |
| Pneumococci | Lower for susceptible strains | 0.06-0.12 |
| Haemophilus | 0.12 to 32 | - |
| Neisseria gonorrhoeae | <0.008 to 0.12 | - |
| Neisseria meningitidis | 0.03 to 32 | 0.5 to 4 |
| Clostridium perfringens | 4 | - |
| Bacteroides fragilis | 0.5 to 2 | - |
| Enterococci (susceptible population) | 0.5 to 32 | 1-2 |
Factors Influencing In Vitro Activity
Several factors can influence the in vitro activity of roxithromycin and must be carefully controlled during susceptibility testing to ensure accurate and reproducible results. These include the culture medium, bacterial inoculum size, pH of the medium, carbon dioxide (CO2) atmosphere, and the presence of serum psu.edu.
Inoculum Size: An increase in inoculum size (e.g., from 0.5–1 x 10^6 to 0.5–1 x 10^8 cfu/mL) can lead to a doubling of roxithromycin MICs psu.edu.
pH: Roxithromycin, like other macrolides, is less active at low pH psu.edu. Studies have shown that MICs of roxithromycin were increased eight-fold at acid pH compared to pH 7.0 and were halved at pH 8.0 psu.edu. Incubation in the presence of 5% carbon dioxide can cause a fall in pH of 0.5–0.8 units, further impacting activity psu.edu.
Serum: The in vitro activity of roxithromycin is generally diminished in the presence of human serum but remains unaffected by the addition of 10% horse serum psu.edu.
Standardization and Interpretive Criteria
Standardization of in vitro susceptibility testing is critical for comparability of results across laboratories and for guiding clinical decisions. Organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines and interpretive criteria (breakpoints) for antimicrobial susceptibility testing, including for macrolides like roxithromycin labmartgh.commicroxpress.inbvikm.orgmegumed.denih.govfda.govgoums.ac.iriacld.comeucast.org. These guidelines cover aspects such as media preparation, inoculum standardization (e.g., 0.5 McFarland standard), incubation conditions (temperature, atmosphere, duration), and interpretation of results diva-portal.orglabmartgh.commicroxpress.in. The CLSI M100 document, for instance, provides performance standards for antimicrobial susceptibility testing, integrating data from disk diffusion and dilution methods nih.goviacld.com. EUCAST also publishes yearly updated breakpoint tables and guidance documents, emphasizing the consideration of microbiological, pharmacological, and clinical parameters in establishing breakpoints bvikm.orgmegumed.deeucast.orgeucast.orgszu.gov.cz.
Pharmacokinetic and Biotransformation Research in Pre Clinical Models
Tissue Distribution and Accumulation in Non-Human Subjects
Roxithromycin (B50055) demonstrates extensive distribution into various tissues and body fluids in animal models. nih.gove-jvc.org This characteristic is crucial for its efficacy in treating infections located in different parts of the body.
Organ-Specific Concentrations (e.g., Liver, Lung, Spleen, Kidney, Heart)
Following administration in animal models, roxithromycin achieves high concentrations in several key organs. Studies in dogs have shown that the highest concentrations are found in the liver, followed by the lung, spleen, kidney, and heart. researchgate.net Similarly, research in C57BL/6 mice revealed significant levels of roxithromycin in the lungs and spleens. asm.org The ability to reach high and stable concentrations in respiratory tract tissues is a notable feature. nih.govresearchgate.net For example, in a rat model, intranasal administration of a roxithromycin in-situ gel resulted in an eight-fold increase in local nasal cavity concentration compared to oral administration, while liver and small intestine concentrations remained similar. dovepress.com
Intracellular Pharmacokinetics within Phagocytes in Animal Systems
A key characteristic of roxithromycin is its ability to accumulate within phagocytic cells, such as polymorphonuclear leukocytes (PMNs) and macrophages. dhgpharma.com.vnmsjonline.org This intracellular penetration is an active process and exhibits saturation kinetics, suggesting a carrier-mediated transport system. asm.org Studies in various animal models, including mice and cattle, have consistently shown that roxithromycin accumulates to a significantly greater extent than erythromycin (B1671065) within these cells. nih.gov Intracellular to extracellular concentration ratios can be substantial, reaching levels many times higher than in the surrounding serum. e-lactancia.orgnps.org.au This high level of accumulation within phagocytes is believed to be crucial for its activity against intracellular bacteria. dhgpharma.com.vnnih.gov Upon subcellular fractionation of macrophages, a significant portion of the intracellular roxithromycin is found associated with lysosomes. nih.gov
Plasma Protein Binding Characteristics and Saturability (e.g., Alpha-1-Acid Glycoprotein (B1211001) Interactions)
Roxithromycin is highly bound to plasma proteins, primarily to alpha-1-acid glycoprotein (AAG). medsafe.govt.nznps.org.aunps.org.au This binding is a saturable process. medsafe.govt.nze-lactancia.orgnps.org.au At lower concentrations, the binding is extensive, but as the concentration of roxithromycin in the plasma increases, the percentage of bound drug decreases. medsafe.govt.nze-lactancia.orgnps.org.au This saturation of protein binding occurs within the normal exposure range. nih.gov The extent of protein binding can also vary depending on the animal species. nih.gov For instance, one study noted that protein binding is significantly higher in human serum compared to guinea pig serum. nih.gov This species-specific difference is an important consideration when extrapolating data from animal studies. nih.gov
Metabolic Pathways and Metabolite Identification in Non-Human Species
Roxithromycin undergoes limited metabolism in the body. e-lactancia.orgnps.org.aunps.org.au The primary site of this biotransformation is presumed to be the liver. e-lactancia.orgnps.org.aunps.org.au
Hepatic Biotransformation Processes
In the liver, roxithromycin is metabolized through several pathways. researchgate.netnih.gov The main routes of biotransformation include N-demethylation and O-dealkylation of the oxime ether side chain. researchgate.net Studies in isolated perfused rat livers have identified N-demethylation as a major metabolic pathway, leading to the formation of monodesmethylated roxithromycin. nih.gov This process is dependent on NADPH. researchgate.net In rats, roxithromycin can also undergo geometric isomerization, dealkylation, and hydrolysis of the cladinose (B132029) sugar. researchgate.netresearchgate.net
The primary metabolite identified across different species is descladinose roxithromycin. e-lactancia.orgnps.org.aunps.org.au Two other minor metabolites, N-mono-demethyl roxithromycin and N-di-demethyl roxithromycin, have also been detected. dhgpharma.com.vndrugbank.com Interestingly, there are species-specific differences in the primary metabolic pathways. While N-demethylation is more predominant in rats, O-demethylation is a more significant route in humans. nih.gov The resulting metabolites, along with the parent drug, are excreted in both urine and feces. e-lactancia.orgnps.org.aunps.org.au
| Organ | Relative Concentration |
| Liver | Highest |
| Lung | High |
| Spleen | High |
| Kidney | Moderate |
| Heart | Moderate |
Interactive Data Table: Organ-Specific Concentrations of Roxithromycin in Animal Models This table summarizes the relative concentrations of roxithromycin observed in various organs in pre-clinical animal studies. Data is compiled from studies in dogs and mice.
| Parameter | Finding in Animal Models |
| Absorption | Non-linear, saturable kinetics |
| Primary Binding Protein | Alpha-1-acid glycoprotein |
| Protein Binding | Saturable, species-dependent |
| Intracellular Accumulation | High in phagocytes (active transport) |
| Primary Site of Metabolism | Liver |
| Major Metabolic Pathways | N-demethylation, O-dealkylation, hydrolysis |
| Primary Metabolite | Descladinose roxithromycin |
Characterization and Quantification of Metabolites (e.g., Descladinose Roxithromycin, N-Demethylated Forms)
In pre-clinical investigations, roxithromycin is shown to be only partially metabolized, with a significant portion of the parent compound being excreted unchanged. drugbank.com The biotransformation of roxithromycin leads to the formation of several metabolites, which have been identified and quantified in various animal models.
Three primary metabolites are consistently identified in both urine and faeces: descladinose roxithromycin, N-monodemethyl roxithromycin, and N-didemethyl roxithromycin. drugbank.comdhgpharma.com.vn Among these, descladinose roxithromycin, which results from the cleavage of the cladinose sugar moiety, is the major metabolite. drugbank.commedsafe.govt.nze-lactancia.org The N-mono and N-di-demethylated forms are considered minor metabolites. drugbank.comdhgpharma.com.vn The relative percentages of the parent drug and these three metabolites are reported to be similar in both urine and faeces. drugbank.com
More extensive metabolic profiling in dogs has identified up to 13 different metabolites in bile, including N-demethylated derivatives, N,N-didemethylated derivatives, O-dealkylether derivatives, and decladinose derivatives. researchgate.net Studies in rats have highlighted that N-demethylation is a predominant metabolic pathway in this species. nih.govoup.comnih.gov This is in contrast to findings in humans, where O-demethylation represents one of the main metabolic routes, indicating a species-specific difference in biotransformation. nih.govamegroups.cn In an isolated perfused rat liver model, a major metabolite detected in bile was identified as monodesmethylated roxithromycin. nih.govoup.com The peak biliary excretion rate for this metabolite was observed to be 75.83 ± 11.92 pmol g⁻¹ min⁻¹ at 30 minutes post-application. nih.govoup.com
The concentration of roxithromycin in plasma is typically higher than that of its metabolites, with some reports indicating that plasma levels of the parent drug are approximately double those of all metabolites combined. medsafe.govt.nze-lactancia.org
Table 1: Major and Minor Metabolites of Roxithromycin in Pre-Clinical Models
| Metabolite Name | Classification | Pre-Clinical Model(s) | Reference(s) |
|---|---|---|---|
| Descladinose Roxithromycin | Major | General, Rat, Dog | drugbank.com, medsafe.govt.nz, e-lactancia.org, researchgate.net |
| N-monodemethyl Roxithromycin | Minor | General, Rat, Dog | drugbank.com, dhgpharma.com.vn, nih.gov, researchgate.net |
| N-didemethyl Roxithromycin | Minor | General, Dog | drugbank.com, dhgpharma.com.vn, researchgate.net |
| O-dealkylether Derivatives | Detected | Dog | researchgate.net |
| Erythromycin-oxime | Detected | Rat | amegroups.cn |
| O-demethyl-roxithromycin | Detected | Rat | nih.gov |
Enzymatic Systems Involved in Roxithromycin Metabolism (e.g., Cytochrome P450 Interactions)
The metabolism of roxithromycin is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes located in the liver. medsci.orgresearchgate.net
Research indicates that the CYP3A subfamily is the main enzymatic system responsible for the biotransformation of roxithromycin. dhgpharma.com.vn Specifically, CYP3A enzymes catalyze the N-demethylation of macrolide antibiotics. oup.com However, unlike other macrolides such as erythromycin, roxithromycin is considered a weak inhibitor of CYP3A. dhgpharma.com.vn Furthermore, it does not appear to induce CYP3A enzymes (such as CYP3A1/2 in rats), a key difference from erythromycin. oup.com
In vitro studies have shown that roxithromycin does not inhibit several other major CYP450 isoforms, including CYP1A2, CYP2C9, CYP2C19, or CYP2D6. dhgpharma.com.vn This suggests a relatively low potential for drug-drug interactions mediated through the inhibition of these specific pathways. However, one study in rats involving co-administration with acetaminophen (B1664979) found that roxithromycin significantly decreased CYP2D6 activity, indicating that interactions may be observed under specific pre-clinical conditions. medsci.org Its affinity for cytochrome P450 is noted to be much lower than that of erythromycin. medsafe.govt.nz
Table 2: Interaction of Roxithromycin with Cytochrome P450 Isoforms in Pre-Clinical Research
| CYP450 Isoform | Observed Effect | Study Type / Model | Reference(s) |
|---|---|---|---|
| CYP3A | Weak Inhibition | In vitro | dhgpharma.com.vn |
| CYP3A1/2 | No induction | Rat | oup.com |
| CYP1A2 | No inhibition | In vitro | dhgpharma.com.vn |
| CYP2C9 | No inhibition | In vitro | dhgpharma.com.vn |
| CYP2C19 | No inhibition | In vitro | dhgpharma.com.vn |
| CYP2D6 | No inhibition | In vitro | dhgpharma.com.vn |
| CYP2D6 | Decreased activity | Rat (in vivo, with Acetaminophen) | medsci.org |
Excretion Pathways in Pre-Clinical Investigations
Pre-clinical studies show that roxithromycin is eliminated from the body through multiple pathways, with the majority of the dose excreted in the faeces. dhgpharma.com.vn
Faecal excretion is the primary route of elimination. dhgpharma.com.vne-lactancia.org This pathway accounts for both the unabsorbed fraction of the drug after oral administration and the portion that is excreted via the bile. e-lactancia.org
Biliary excretion of both the parent drug and its metabolites is a key component of its elimination. drugbank.comresearchgate.net In an isolated perfused rat liver model, the biliary excretion of roxithromycin was rapid, reaching a maximum rate approximately 10 minutes after administration. nih.govoup.com In contrast, the excretion of its monodesmethylated metabolite was delayed, peaking at 30 minutes. nih.govoup.com Despite this, the total amount excreted into the bile over 60 minutes was low, with only 1.09% of the parent drug and 0.64% of the metabolite being cleared, which points to significant retention of the compound within the liver. nih.govoup.com
Other routes of excretion are minor. A small fraction of the administered dose is eliminated via the lungs in expired air, with one report quantifying this at approximately 13%. e-lactancia.orgwikipedia.org Renal excretion via urine is also a minor pathway, accounting for about 7-10% of an administered dose. dhgpharma.com.vne-lactancia.org
Table 3: Summary of Roxithromycin Excretion Pathways in Pre-Clinical Models
| Excretion Pathway | Proportion of Dose | Note | Reference(s) |
|---|---|---|---|
| Faecal (including Biliary) | Major | Primary route of elimination. | dhgpharma.com.vn, e-lactancia.org |
| Pulmonary (Expired Air) | ~13% | Minor route. | e-lactancia.org, wikipedia.org |
| Renal (Urine) | ~7-10% | Minor route. | dhgpharma.com.vn, e-lactancia.org |
Mechanisms of Antimicrobial Resistance Associated with Roxithromycin
Ribosomal Target Site Modifications and Mutations (e.g., 23S rRNA)
Roxithromycin's antimicrobial activity relies on its ability to bind to the 23S ribosomal RNA (rRNA) component within the 50S bacterial ribosomal subunit, thereby blocking the exit tunnel for nascent polypeptide chains and halting protein synthesis mims.com. Resistance frequently develops when bacteria acquire mutations or modifications at this crucial binding site, particularly in domain V of the 23S rRNA mims.commims.comnih.gov.
Detailed research has identified specific mutations in the 23S rRNA gene associated with Roxithromycin (B50055) resistance in various bacterial species:
In Ureaplasma urealyticum, a C2243N (T or C) transition in the 23S rRNA sequence has been linked to acquired resistance to both Roxithromycin and Azithromycin (B1666446) wikipedia.org.
Studies on Mycoplasma pneumoniae have demonstrated that Roxithromycin can readily induce resistance, with mutations such as A2064C in the 23S rRNA gene emerging rapidly, even at low concentrations (0.25 mg/L) after only two passages mims.com. Other mutations in M. pneumoniae 23S rRNA, including C2617A/T and A2063G, located in domain V, have also been detected in mutants exhibiting resistance to 14- and 15-membered macrolides mims.comnih.govmims.com. The A2063G mutation, for instance, specifically confers resistance to 14-ring macrolides, while A2064G confers resistance to both 14- and 16-ring macrolides nih.gov.
In Streptococcus pneumoniae, in vitro selection experiments involving serial passage in macrolides have revealed mutations in 23S rRNA, such as C2611A, C2611G, A2058G, and A2059G (based on Escherichia coli numbering) mims.com. These mutations, situated in domain V of 23S rRNA, are known to confer resistance to erythromycin (B1671065) in other species and can also lead to co-resistance to streptogramin B and 16-membered macrolides mims.com.
The following table summarizes some key 23S rRNA mutations and their associated resistance phenotypes:
| Organism | 23S rRNA Mutation (E. coli numbering) | Associated Resistance Profile |
| Ureaplasma urealyticum | C2243N (T or C) | Roxithromycin, Azithromycin wikipedia.org |
| Mycoplasma pneumoniae | A2064C | Roxithromycin, Erythromycin, Azithromycin, Josamycin (B1673084), Midecamycin (increased MICs) mims.com |
| Mycoplasma pneumoniae | A2063G | 14-ring macrolides nih.gov |
| Mycoplasma pneumoniae | C2617A/T | 14- and 15-membered macrolides mims.com |
| Streptococcus pneumoniae | C2611A, C2611G, A2058G, A2059G | 14- and 15-membered macrolides, Streptogramin B, 16-membered macrolides (co-resistance) mims.com |
Efflux Pump Systems Mediating Roxithromycin Resistance
Efflux pumps are bacterial membrane-bound transport proteins that actively expel antimicrobial agents from the cell cytoplasm, thereby reducing the intracellular drug concentration below therapeutic levels and conferring resistance fishersci.cauni.lufishersci.ca. This mechanism is a significant contributor to multidrug resistance, as many efflux pumps possess broad substrate specificities, enabling them to extrude diverse classes of antibiotics fishersci.ca.
Evidence suggests a role for efflux mechanisms in Roxithromycin resistance:
In staphylococci, the msr(A) gene encodes an efflux pump that mediates inducible resistance to 14-membered macrolides, including Roxithromycin, as well as 15-membered macrolides and type B streptogramins fishersci.co.ukmims.com. This efflux system, however, does not confer resistance to lincosamides fishersci.co.uk.
An efflux mechanism has been specifically demonstrated in Streptococcus mitis strain RYC 49593, which exhibits reduced susceptibility to macrolides, including Roxithromycin, compared to other strains fishersci.at.
In Pseudomonas aeruginosa, efflux pumps like MexAB-OprM are known to export various antibiotics, including macrolides, and their overexpression is a major factor in resistance to anti-pseudomonal drugs uni.lu. Furthermore, studies have identified functional macrolide resistance genes, mphE and msrE, in P. aeruginosa clinical isolates, which contribute to resistance against second-generation macrolides such as Roxithromycin guidetopharmacology.org.
Enzymatic Inactivation Mechanisms of Roxithromycin
Enzymatic inactivation is a prominent mechanism of antimicrobial resistance where bacteria produce enzymes that chemically modify or degrade antibiotics, rendering them ineffective fishersci.cawikipedia.org. For macrolides, including Roxithromycin, the primary enzymatic resistance mechanisms involve macrolide phosphotransferases (MPH) and macrolide esterases wikipedia.orgwikipedia.orgfishersci.ca.
Detailed findings on enzymatic inactivation mechanisms include:
Macrolide Phosphotransferases (MPH) : Enzymes encoded by mph genes inactivate macrolides by phosphorylating them wikipedia.org. The mphA gene, for instance, encodes MPH(2')-I, which preferentially inactivates 14-membered macrolides such as erythromycin, telithromycin (B1682012), and Roxithromycin wikipedia.org. This phosphorylation occurs at the 2'-OH hydroxyl group of the desosamine (B1220255) sugar in a GTP-dependent manner wikipedia.org. However, comparative studies have shown that Roxithromycin is a less favored substrate for inactivation by MPH(2')-I and MPH(2')-II compared to erythromycin and clarithromycin (B1669154) fishersci.canih.gov. Notably, MPH(2')-II showed no inactivation of Roxithromycin, suggesting that the C-9 side chain of Roxithromycin may exert a strong inhibitory effect on the activity of these phosphotransferases fishersci.ca.
Macrolide Esterases : Enzymes like erythromycin esterase can inactivate macrolides through hydrolysis of their lactone ring wikipedia.org. Roxithromycin and clarithromycin have been identified as substrates for erythromycin esterase, but they are less preferred substrates compared to erythromycin fishersci.canih.gov.
These findings indicate that while enzymatic inactivation poses a threat, Roxithromycin may exhibit a degree of inherent stability against certain macrolide-inactivating enzymes compared to other macrolides.
Inducible and Constitutive Resistance Phenotypes
Antimicrobial resistance phenotypes can be broadly classified as inducible or constitutive, particularly in the context of macrolide-lincosamide-streptogramin B (MLSʙ) resistance fishersci.co.ukmims.comnih.govuni.lu. This distinction is crucial for clinical management, as inducible resistance may lead to treatment failures in vivo despite appearing susceptible in standard in vitro susceptibility tests fishersci.co.uknih.govuni.lu.
Inducible Resistance (iMLSʙ) : This phenotype is characterized by the expression of resistance genes, primarily erm (erythromycin ribosome methylation) genes, only when induced by the presence of a specific antibiotic, typically a 14- or 15-membered macrolide like erythromycin or Roxithromycin fishersci.co.ukmims.comnih.govuni.lu. In the absence of such an inducer, bacteria with inducible resistance may appear susceptible to non-inducing MLSʙ antibiotics, such as clindamycin (B1669177) and type B streptogramins fishersci.co.uknih.gov. The "D-zone test" is a common laboratory method to detect this phenotype, where a flattening of the inhibition zone around a clindamycin disk adjacent to an erythromycin disk indicates inducible resistance fishersci.co.uknih.gov. Roxithromycin, as a 14-membered macrolide, acts as an inducer for this type of resistance fishersci.co.uk. The efflux mechanism mediated by the msr(A) gene also contributes to inducible resistance to 14-membered macrolides, including Roxithromycin fishersci.co.uk.
Constitutive Resistance (cMLSʙ) : In contrast, constitutive resistance involves the continuous, unregulatable expression of resistance genes, resulting in a consistent resistant phenotype to all MLSʙ antibiotics, irrespective of the presence of an inducer fishersci.co.uknih.gov. Strains exhibiting constitutive resistance demonstrate cross-resistance to macrolides, lincosamides, and type B streptogramins (the MLSʙ phenotype) due to continuous ribosomal methylation, often mediated by erm(A) or erm(C) genes fishersci.co.ukwikipedia.org. These strains are readily identifiable through standard susceptibility testing methods nih.gov.
The prevalence of these phenotypes can vary among bacterial isolates, with some studies reporting a higher distribution of constitutive resistance phenotypes in Staphylococcus aureus mims.com. The presence and spread of inducible resistance genes, such as ermA, ermB, and ermC, can ultimately contribute to the development of increased constitutive resistance to macrolides and lincosamides mims.com.
Genetic and Molecular Basis of Resistance Development and Spread
The development and dissemination of antimicrobial resistance, including to Roxithromycin, are complex processes driven by various genetic and molecular mechanisms. These mechanisms facilitate the acquisition, expression, and spread of resistance determinants within and among bacterial populations mims.comnih.govnih.gov.
Key aspects of the genetic and molecular basis include:
Mobile Genetic Elements and Horizontal Gene Transfer (HGT) : A primary mechanism for the rapid spread of resistance genes is horizontal gene transfer (HGT), where bacteria exchange genetic material through mobile genetic elements such as plasmids, transposons, and integrons mims.comnih.govnih.govnih.gov. These elements can carry multiple resistance genes, enabling the swift dissemination of multidrug resistance traits across different bacterial species, including between Gram-positive and Gram-negative bacteria mims.comnih.govnih.gov. For instance, the erm genes, which confer ribosomal methylation-mediated MLSʙ resistance, are frequently found on such mobile elements wikipedia.org.
Mutations in Chromosomal Genes : Resistance can also arise from spontaneous mutations within the bacterial chromosome. These mutations can affect genes encoding drug targets, efflux pumps, or regulatory proteins fishersci.canih.govnih.gov.
Target Site Mutations : As detailed in Section 5.1, point mutations in the 23S rRNA gene (e.g., in Mycoplasma pneumoniae and Ureaplasma urealyticum) directly alter the macrolide binding site on the ribosome, reducing the drug's efficacy mims.comnih.govwikipedia.org. Mutations in ribosomal proteins, such as L4, can also contribute to macrolide resistance mims.commims.com.
Efflux Pump Regulation : Mutations in regulatory genes can lead to the overexpression of efflux pumps, resulting in a stable acquired resistance phenotype fishersci.cafishersci.ca. The msr(A) gene, for example, encodes an efflux pump that contributes to inducible macrolide resistance fishersci.co.uk.
Acquisition of Resistance Genes : Bacteria can acquire specific resistance genes that encode enzymes capable of inactivating antibiotics. Examples include mph genes (macrolide phosphotransferases) and ere genes (esterases), which modify or degrade macrolides wikipedia.orgwikipedia.orgfishersci.canih.gov. The identification of mphE and msrE genes in Pseudomonas aeruginosa clinical isolates, for instance, directly confers resistance to macrolides, including Roxithromycin guidetopharmacology.org.
Biofilm Formation : While not a direct genetic mechanism per se, biofilm formation is a phenotype influenced by genetic factors that can significantly enhance bacterial resistance to antimicrobials. Bacteria within biofilms often exhibit altered gene expression, including the upregulation of efflux pumps, contributing to a more resistant state compared to planktonic cells fishersci.canih.gov.
The widespread and often inappropriate use of antibiotics creates a strong selective pressure that favors the survival and proliferation of resistant bacterial strains, thereby accelerating the evolution and spread of these resistance mechanisms mims.comnih.gov. A comprehensive understanding of the genetic and molecular basis of Roxithromycin resistance is essential for developing novel strategies to combat antimicrobial resistance, including the design of new drugs that circumvent these mechanisms or the development of efflux pump inhibitors fishersci.canih.gov.
Non Antimicrobial and Immunomodulatory Properties: Mechanistic Investigations
Anti-Inflammatory Mechanisms at the Cellular and Molecular Level
Roxithromycin (B50055) exerts its anti-inflammatory effects through a multi-faceted approach, targeting key cellular and molecular pathways involved in the inflammatory cascade.
Modulation of Neutrophilic Functions (e.g., Chemotaxis, Adhesion)
Neutrophils play a crucial role in the initial phase of inflammation. Roxithromycin has been shown to modulate several of their key functions. It can inhibit the adhesion of neutrophils to epithelial cells, a critical step for their migration into inflamed tissues. asm.orgiapc-obp.comnih.gov This effect is partly attributed to the decreased expression of intercellular adhesion molecule-1 (ICAM-1) on epithelial cells. asm.orgoup.com
| Effect on Neutrophils | Mechanism of Action | References |
| Inhibition of Adhesion | Decreased expression of ICAM-1 on epithelial cells. | asm.orgiapc-obp.comnih.govoup.com |
| Reduced Migration | Decreased expression of Mac-1 (CD11b/CD18) on neutrophils. | asm.orgnih.gov |
| Enhanced Phagocytosis | Increased uptake and killing of Staphylococcus aureus. | nih.gov |
Regulation of Pro-Inflammatory Cytokine Production (e.g., IL-1β, IL-8)
A key aspect of Roxithromycin's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines. In-vitro studies have demonstrated that Roxithromycin can inhibit the production of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) from lipopolysaccharide (LPS)-stimulated human peripheral blood monocytes in a dose-dependent manner. psu.edu This suppression has been observed at concentrations lower than typical therapeutic blood levels. psu.edu
Roxithromycin also significantly suppresses the production of IL-8, a potent neutrophil chemoattractant, as well as IL-6 and granulocyte-macrophage colony-stimulating factor (GM-CSF) by human bronchial epithelial cells. nih.govnih.gov In patients with chronic rhinosinusitis, treatment with Roxithromycin has been shown to reduce neutrophil counts and IL-8 levels in nasal secretions. mdpi.com The underlying mechanism for this cytokine suppression is thought to involve the inhibition of transcription factors such as NF-κB. mdpi.comnih.gov
| Cytokine | Effect of Roxithromycin | Cell Type | References |
| IL-1β | Suppression of production. | Human peripheral blood monocytes. | psu.edu |
| TNF-α | Suppression of production. | Human peripheral blood monocytes. | psu.edu |
| IL-8 | Suppression of production. | Human bronchial epithelial cells, reduced levels in nasal secretions. | nih.govnih.govmdpi.com |
| IL-6 | Suppression of production. | Human bronchial epithelial cells. | nih.govnih.gov |
| GM-CSF | Suppression of production. | Human bronchial epithelial cells. | nih.govnih.gov |
Inhibition of Mucus Secretion and Synthesis Pathways
Excessive mucus production is a hallmark of many chronic inflammatory airway diseases. Roxithromycin has been shown to inhibit mucus hypersecretion. In animal models, Roxithromycin treatment significantly reduced the expression of Muc5ac, a major component of airway mucus, in the bronchial epithelium following stimulation with lipopolysaccharide (LPS). mdpi.com This effect may be mediated through the reduction of NF-κB activation, leading to decreased neutrophil infiltration and release of inflammatory cytokines in the lungs. biorxiv.org Macrolides, in general, can also decrease goblet cell secretion in response to LPS. msjonline.org
Induction of Apoptosis in Immune Cells (e.g., Jurkat T Cells, Peripheral Lymphocytes)
Beyond its anti-inflammatory effects, Roxithromycin can influence the lifespan of immune cells by inducing apoptosis, or programmed cell death.
Role of Fas-Fas Ligand Pathway and Caspase Activation
In-vitro studies have shown that Roxithromycin can accelerate the apoptosis of activated Jurkat T cells, a human T lymphocyte cell line. nih.gov This process involves the upregulation of Fas Ligand (FasL) expression on the cell surface. nih.gov The interaction between Fas and FasL is a critical step in initiating apoptosis. nih.gov This binding triggers a signaling cascade that leads to the activation of caspases, which are the executioner enzymes of apoptosis. nih.govfrontiersin.org
Specifically, in Roxithromycin-treated Jurkat T cells, an increase in the activity of caspase-3 was observed. nih.gov However, unlike some other antibiotics, Roxithromycin did not significantly enhance the activity of caspase-8 in this cell line. nih.gov This suggests that while the Fas/FasL pathway is involved, the precise downstream caspase activation cascade may differ depending on the stimulus and cell type. nih.gov Some studies have also indicated that macrolides can induce apoptosis in human peripheral lymphocytes in vitro. oup.com
| Cell Type | Apoptotic Effect | Mechanism | References |
| Jurkat T Cells | Acceleration of apoptosis. | Enhanced expression of FasL, activation of caspase-3. | nih.gov |
| Peripheral Lymphocytes | Induction of apoptosis. | Not fully elucidated, but likely involves caspase activation. | oup.com |
Effects on Airway Epithelial Barrier Integrity and Cellular Differentiation In Vitro
The airway epithelium forms a critical barrier against inhaled pathogens and irritants. Roxithromycin has been shown to influence the integrity and differentiation of these cells. In-vitro studies using bronchial epithelial cell lines have demonstrated that macrolides, including Roxithromycin, can affect gene expression pathways related to epithelial-to-mesenchymal transition, metabolism, and immunomodulation. mdpi.comresearchgate.net
While some macrolides like azithromycin (B1666446) show a more pronounced effect, treatment with Roxithromycin has also been associated with changes in the epithelial barrier. mdpi.comresearchgate.net In a comparative analysis, several macrolides were found to have profound effects on gene expression and phenotype in human bronchial cells, particularly affecting gene sets involved in inflammation, lipid metabolism, and oxidative stress. ersnet.org Roxithromycin has also been reported to suppress airway remodeling in animal models of chronic asthma. researchgate.net
Synergistic and Antagonistic Antimicrobial Interactions: in Vitro Research Models
Combinatorial Antimicrobial Effects with Other Anti-Infective Agents
In vitro studies have explored the combined effects of roxithromycin (B50055) with a variety of other antimicrobial agents against different pathogens. These investigations aim to identify combinations that exhibit synergy, where the combined effect is greater than the sum of their individual effects.
Combinations with Sulfamethoxazole (B1682508), Pyrimethamine (B1678524), and Sulfadiazine (B1682646):
Another area of interest has been the combination of roxithromycin with sulfamethoxazole against Haemophilus influenzae. oup.com The potential for synergy between macrolides and sulfonamides is an area of ongoing investigation.
Combinations with Antitubercular Drugs:
The emergence of multidrug-resistant tuberculosis has spurred research into novel drug combinations. Studies have identified synergistic interactions between roxithromycin and antitubercular drugs. For example, checkerboard and time-kill kinetics assays have shown that roxithromycin synergizes with rifampicin (B610482) in inhibiting the growth of Mycobacterium tuberculosis in vitro. biorxiv.org While the combination was found to be bacteriostatic, it highlights the potential for roxithromycin to be a component of future anti-TB regimens. biorxiv.org
Other Combinations:
A study investigating combinations to combat multi-drug resistant Staphylococcus aureus (MRSA) found a synergistic effect between roxithromycin and doxycycline. researchgate.net This combination was able to close the mutant selection windows for both drugs in certain proportions, suggesting a potential strategy to prevent the emergence of resistance. researchgate.net
Methodologies for Assessing Synergy and Antagonism
Several in vitro methods are employed to quantitatively assess the interaction between antimicrobial agents. The most common techniques include checkerboard assays and time-kill curves.
Checkerboard Assays:
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction. emerypharma.comnih.gov This technique involves preparing a microtiter plate with serial dilutions of two drugs, one along the x-axis and the other along the y-axis. biorxiv.orgnih.gov The resulting matrix of concentrations allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. emerypharma.com
The FIC index is calculated using the following formula: FIC Index = FICA + FICB = (MICA in combination / MICA alone) + (MICB in combination / MICB alone) emerypharma.com
The interaction is then categorized based on the FIC index value:
Synergy: FIC index ≤ 0.5 emerypharma.com
Additive or Indifference: 0.5 < FIC index ≤ 4 emerypharma.com
Antagonism: FIC index > 4 emerypharma.com
Interactive Data Table: Interpreting Checkerboard Assay Results
| FIC Index Value | Interpretation | Description |
| ≤ 0.5 | Synergy | The combined effect of the drugs is significantly greater than the sum of their individual effects. emerypharma.com |
| > 0.5 and ≤ 4 | Additive/Indifference | The combined effect is equal to or slightly greater than the sum of their individual effects. emerypharma.com |
| > 4 | Antagonism | The effect of one or both drugs is diminished when used in combination. emerypharma.com |
Time-Kill Curves:
Time-kill kinetic assays provide a dynamic view of the antimicrobial interaction over time. mdpi.com These assays measure the rate of bacterial killing by exposing a standardized inoculum of bacteria to single drugs and their combinations at specific concentrations (e.g., MIC or sub-MIC levels). mdpi.comfrontiersin.org Samples are taken at various time points (e.g., 0, 4, 8, 16, and 24 hours), and the number of viable bacteria (colony-forming units per milliliter, CFU/mL) is determined. nih.gov
Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. nih.gov This method can also distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects. emerypharma.com
Molecular Mechanisms Underlying Synergistic Activity and Resistance Reversal
The synergistic effects observed with roxithromycin combinations can be attributed to several molecular mechanisms, including the inhibition of different metabolic pathways and the reversal of resistance mechanisms.
Roxithromycin primarily acts by inhibiting bacterial protein synthesis. patsnap.com It binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and thereby halting protein production. patsnap.comdrugbank.com When combined with a drug that targets a different essential process, the simultaneous disruption of multiple pathways can lead to enhanced bacterial killing. For example, the synergy observed with rifampicin, which inhibits bacterial DNA-dependent RNA polymerase, is likely due to the dual assault on both transcription and translation. biorxiv.org
A key aspect of synergy is the potential to reverse antibiotic resistance. Bacteria have evolved various mechanisms to resist antibiotics, including:
Target site modification: Alterations in the drug's target, such as the ribosome, can prevent the antibiotic from binding effectively. oup.com
Enzymatic inactivation: Bacteria may produce enzymes that degrade or modify the antibiotic. oup.com
Efflux pumps: These membrane proteins actively pump antibiotics out of the bacterial cell, preventing them from reaching their intracellular target. oup.comeuropeanreview.org
Decreased membrane permeability: Changes in the bacterial cell wall or membrane can reduce the influx of the antibiotic. oup.com
Combination therapies can overcome these resistance mechanisms. For instance, some compounds can act as "resistance breakers" by inhibiting efflux pumps or permeabilizing the bacterial membrane, thereby increasing the intracellular concentration of roxithromycin and restoring its activity against resistant strains. oup.com The synergistic effect of some plant flavonoids with certain antibiotics is attributed to their ability to damage the bacterial cell membrane, allowing the antibiotic to better reach its target. mdpi.com
Antagonistic Interactions and Their Implications in Microbiological Research
While the focus is often on synergy, it is equally important to identify antagonistic interactions where the combined effect of drugs is less than their individual effects. An in vitro study has shown that roxithromycin can displace protein-bound disopyramide (B23233), which could potentially lead to increased serum levels of disopyramide in a clinical setting. medsafe.govt.nze-lactancia.orgnps.org.au
Furthermore, interactions with essential elements can lead to antagonism. Research has investigated the antibacterial activity of roxithromycin when complexed with various metals. For example, complexes with magnesium, calcium, chromium, manganese, iron, cobalt, nickel, copper, and zinc showed varied and sometimes reduced antibacterial activity against a range of Gram-positive and Gram-negative bacteria compared to roxithromycin alone. pjps.pk For instance, the roxithromycin-magnesium complex was less effective against Shigella dysentery, Klebsiella pneumoniae, and Staphylococcus epidermidis compared to roxithromycin alone. pjps.pk These findings underscore the importance of the chemical environment in modulating the antimicrobial efficacy of roxithromycin and highlight potential antagonistic interactions that could have implications for microbiological research and testing.
Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Studies
Semi-Synthetic Origin and Derivatization from Erythromycin (B1671065) A
Roxithromycin (B50055) is a second-generation macrolide antibiotic, developed through the chemical modification of the naturally occurring erythromycin A bibliotekanauki.plresearchgate.net. Erythromycin A, produced by Saccharopolyspora erythraea, is characterized by a 14-membered macrocyclic lactone ring to which two deoxysugars, cladinose (B132029) and desosamine (B1220255), are attached rsc.orgnih.gov.
The primary challenge with erythromycin A is its instability in acidic conditions, such as those found in the gastric milieu. This instability is attributed to the reactivity of the C9 keto group on the lactone ring, which undergoes intramolecular reactions under acidic pH to form inactive spiroketal derivatives, leading to low oral bioavailability oup.comresearchgate.netgoogle.com.
To address this, roxithromycin was synthesized by replacing the C9 keto group of erythromycin A with an O-(2-methoxyethoxy)methyl oxime side chain rsc.orgoup.combibliotekanauki.plpsu.edu. This modification effectively "masks" the reactive C9 ketone, preventing the acid-catalyzed degradation and significantly enhancing the compound's stability in gastric acid rsc.orgoup.comresearchgate.net. The semi-synthetic process involves converting the C9 carbonyl group of erythromycin A into an oxime, followed by O-alkylation to introduce the 2-methoxyethoxymethyl group rsc.orgresearchgate.net.
Impact of Specific Structural Modifications (e.g., N-Oxime Side Chain, Lactone Ring Alterations) on Biological Activity and Stability
The structural modifications introduced in roxithromycin, particularly the N-oxime side chain at the C9 position, have a profound impact on its chemical stability and pharmacokinetic profile compared to erythromycin A rsc.orgoup.com.
N-Oxime Side Chain (at C9):
Enhanced Acid Stability: The most significant benefit of replacing the C9 keto group with an O-(2-methoxyethoxy)methyl oxime is the remarkable increase in acid stability rsc.orgoup.com. This modification prevents the intramolecular cyclization that leads to inactive spiroketals in erythromycin A, allowing roxithromycin to remain largely intact in the acidic environment of the stomach oup.comresearchgate.net. This improved stability contributes to its better oral bioavailability patsnap.commsjonline.org.
Lipophilicity: Roxithromycin exhibits greater lipophilicity than erythromycin A rsc.org. This increased lipophilicity contributes to its enhanced tissue penetration capabilities and a prolonged half-life in the human body rsc.orgpatsnap.comresearchgate.net.
Biological Activity: Despite the structural alteration, roxithromycin retains a similar antibacterial activity spectrum to erythromycin in vitro, effectively targeting macrolide-susceptible bacteria rsc.orgnih.gov. It binds to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis by blocking the exit tunnel for nascent peptides nih.govpatsnap.comcarehospitals.com.
The enhanced stability of roxithromycin allows for more consistent absorption and higher plasma concentrations, which contributes to its improved pharmacokinetic profile over erythromycin A patsnap.commsjonline.orgmims.com.
Comparative Stability Data:
| Compound | Key Structural Modification at C9 | Acid Stability | Bioavailability (Oral) | Half-Life (Human) |
| Erythromycin A | Keto group | Low (acid-labile) | Variable/Low researchgate.net | Short bidd.group |
| Roxithromycin | N-Oxime side chain | High (acid-stable) rsc.orgoup.com | 72–85% rsc.org | ~11-12 hours wikipedia.orgmims.com |
Enantioselective Synthesis Approaches and Stereochemical Influence on Pharmacological Profiles
Macrolide antibiotics, including erythromycin A and its derivatives like roxithromycin, possess multiple chiral centers within their complex macrocyclic lactone ring and attached sugar moieties goettingen-research-online.deramauniversity.ac.in. Erythromycin A, for instance, has numerous stereocenters, and its specific (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R) configuration is crucial for its biological activity fishersci.co.ukuni.lu.
For roxithromycin, the semi-synthetic process starting from erythromycin A generally retains the inherent stereochemistry of the macrolactone core and the desosamine and cladinose sugars rsc.orggoettingen-research-online.de. However, the introduction of the N-oxime side chain at the C9 position can potentially lead to geometric isomerism (E/Z isomers) around the C=N double bond of the oxime. Research has indicated that both stereoisomers of the C9 oxime can be isolated, and specifically, the E-stereoisomers have shown more interesting properties in the context of derivatization researchgate.net. The precise stereochemical configuration of the oxime group, (10E)-isomer, is specified in its IUPAC name nih.gov.
While the literature specifically on enantioselective synthesis of roxithromycin itself beyond its semi-synthetic derivation from erythromycin A is less prominent, the general principle of stereochemical influence on pharmacological profiles is well-established for chiral compounds researchgate.net. For macrolides, the specific three-dimensional arrangement of atoms is critical for their interaction with the bacterial 50S ribosomal subunit, the primary target for their antibacterial action nih.govpatsnap.comnih.gov. Even minor alterations in stereochemistry can impact binding affinity, ribosomal interactions, and ultimately, the drug's efficacy and pharmacokinetic behavior rsc.orgresearchgate.netosti.gov. The high stereospecificity required for ribosome binding underscores the importance of maintaining the correct stereochemical integrity during synthesis and derivatization nih.gov.
Rational Design and Synthesis of Roxithromycin Analogs for Enhanced Properties
The rational design of macrolide analogs, including those derived from roxithromycin, aims to enhance properties such as acid stability, bioavailability, spectrum of activity, and the ability to overcome bacterial resistance mechanisms researchgate.netnih.govnih.gov. The development of roxithromycin itself was a result of rational design, specifically to improve the gastric acid stability of erythromycin A oup.comresearchgate.net.
Key strategies in the rational design and synthesis of roxithromycin analogs include:
Modifications at C9: Building upon the success of the C9 oxime modification in roxithromycin, further derivatizations at this position have been explored. The discovery of roxithromycin showed that masking the C9 ketone by an oxime function was a successful chemical approach to improve stability researchgate.net. Subsequent O-alkylation of this oxime allowed access to various ether oxime derivatives, with the E-stereoisomers often being more desirable researchgate.net.
Lactone Ring and Sugar Moiety Alterations: While roxithromycin retains the 14-membered lactone ring, other macrolide derivatives have explored modifications to the lactone ring size (e.g., 15-membered azalides like azithromycin) or alterations to the sugar moieties (e.g., removal of cladinose to form ketolides) to improve properties like tissue penetration, half-life, and activity against resistant strains rsc.orgresearchgate.netnih.govmdpi.com. Although roxithromycin itself maintains the cladinose and desosamine sugars, research into analogs often considers these sites for further modification.
Addressing Resistance Mechanisms: Rational design efforts are increasingly focused on developing analogs that can circumvent common macrolide resistance mechanisms, such as ribosomal methylation (e.g., erm genes) or efflux pumps nih.govnih.govmdpi.com. This may involve designing molecules that bind to alternative sites on the ribosome or have increased affinity for the target despite existing mutations osti.govmdpi.com. For instance, some newer macrolide derivatives, like ketolides, feature modified structures (e.g., a ketone group replacing the cladinose sugar) to enhance binding to additional ribosomal sites and combat resistance mdpi.com.
Improved Pharmacokinetic Profiles: Beyond acid stability, rational design aims for improved pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion. For example, modifications leading to increased lipophilicity can enhance tissue penetration and prolong the half-life, allowing for less frequent dosing rsc.orgpatsnap.comnih.gov.
The synthesis of these analogs often involves multi-step semi-synthetic routes, starting from erythromycin A or other macrolide precursors nih.govnih.gov. Computational techniques, such as molecular dynamics simulations and quantum mechanical calculations, play an increasingly vital role in predicting the interactions of new derivatives with ribosomal targets and guiding the synthesis of promising candidates osti.govnih.gov. This rational approach helps prioritize molecules for in vitro and in vivo testing, leading to the development of macrolide derivatives with enhanced properties and activity against resistant pathogens researchgate.netgoogle.comnih.gov.
Advanced Analytical Methodologies for Roxithromycin Research
Chromatographic Techniques for Quantitative Analysis in Research Matrices
Chromatography is a cornerstone for the selective and sensitive analysis of roxithromycin (B50055). High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry are the most powerful tools for its quantification in complex samples.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection
Reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection is a widely used, robust, and reliable method for the determination of roxithromycin. brazilianjournals.com.brbrazilianjournals.com.br The technique separates roxithromycin from other components in a sample based on its partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. brazilianjournals.com.brbrazilianjournals.com.br The separated analyte is then detected by its absorbance of UV light at a specific wavelength. brazilianjournals.com.brbrazilianjournals.com.br
Several HPLC-UV methods have been developed, each optimized for different research applications. Key parameters such as the column, mobile phase composition, flow rate, and detection wavelength are tailored to achieve optimal separation and sensitivity. For instance, a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) phosphate (B84403) buffer (35:65 v/v) has been successfully used with a C18 column and UV detection at 205 nm. brazilianjournals.com.brbrazilianjournals.com.br Another method employs a mobile phase of 0.067 M phosphate buffer (pH 4.0) and methanol (B129727) (65:35) with detection at 210 nm. researchgate.net Stability-indicating methods have also been developed using mobile phases like 0.03 M potassium dihydrogen phosphate buffer and methanol (40:60, v/v) at pH 4.5, with detection at 215 nm, which can separate the parent drug from its degradation products. oup.com
| Stationary Phase | Mobile Phase Composition | Detection Wavelength (λ) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| C18 | Acetonitrile / Ammonium phosphate buffer (35:65 v/v) | 205 nm | 30 - 180 | brazilianjournals.com.brbrazilianjournals.com.br |
| RP C18 | 0.067 M Phosphate buffer (pH 4.0) / Methanol (65:35 v/v) | 210 nm | 50.0 - 250.0 | researchgate.net |
| ODS C18 | 0.03 M Potassium dihydrogen phosphate buffer (pH 4.5) / Methanol (40:60 v/v) | 215 nm | 10.0 - 150.0 | oup.com |
| X'terra RP18 | Potassium dihydrogen orthophosphate buffer (pH 3) / Acetonitrile (30:70 v/v) | Not Specified | 1 - 10 | ijpra.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-MS) for Trace Analysis and Metabolite Profiling
For applications requiring higher sensitivity and selectivity, such as trace analysis in environmental samples or metabolite identification in biological fluids, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. benthamdirect.comnih.gov This technique combines the superior separation capabilities of HPLC with the mass-resolving power of mass spectrometry, allowing for the detection and quantification of roxithromycin at very low concentrations (ng/L levels). nih.gov
Electrospray ionization (ESI) is a common interface used in LC-MS for analyzing polar molecules like roxithromycin. researchgate.net The LC-ESI-MS/MS method involves the separation of the analyte on an LC column, followed by ionization and fragmentation in the mass spectrometer. By monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, exceptional selectivity and sensitivity are achieved. nih.gov
This technology has been instrumental in characterizing impurities and degradation products. researchgate.net For example, HPLC combined with Time-of-Flight (TOF) and Ion Trap mass spectrometry has been used to separate and identify nineteen different impurities in roxithromycin drug substances. researchgate.net Furthermore, LC-ESI/MS/MS methods have been developed for pharmacokinetic studies, enabling the quantification of roxithromycin in human serum over a wide linearity range, from 10 to 20480 ng/mL. researchgate.net
| Technique | Matrix | Key Application | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| LC-ESI/MS/MS | Human Serum | Pharmacokinetic Study | 10 ng/mL | researchgate.net |
| LC/MS | Broiler Tissues | Residue Analysis | 5 ng/g | scilit.com |
| LC-APCI-MS/MS | Soil | Environmental Monitoring | Not Specified (LOD: 0.2-1.6 µg/kg) | researchgate.net |
| HPLC/TOF and Ion Trap MS | Drug Substance | Impurity Profiling | Not Applicable | researchgate.net |
Spectrophotometric Assays for Roxithromycin Quantification
UV-Visible spectrophotometry offers a simpler, cost-effective, and rapid alternative to chromatographic methods for the quantification of roxithromycin, particularly in bulk drug and pharmaceutical dosage forms. jocpr.comjmbfs.org These methods are typically based on measuring the absorbance of a colored product formed from a chemical reaction involving the roxithromycin molecule.
Several spectrophotometric methods have been developed. One approach involves the reaction of roxithromycin with 1,2-naphthoquinone-4-sulphonate in an alkaline medium to form an orange-colored ion-pair complex with maximum absorbance (λmax) at 454 nm. jmbfs.org Another method utilizes a charge-transfer reaction between roxithromycin and phylloquinone, resulting in a colored product with a λmax at 457 nm. jmbfs.org A different technique involves the oxidation of roxithromycin with potassium permanganate (B83412) to liberate formaldehyde, which then reacts with acetyl acetone (B3395972) and ammonium acetate (B1210297) to produce a yellow chromogen measured at 412 nm. ijpsonline.com Simpler methods that measure the direct absorbance of roxithromycin in deionized water at 420 nm have also been reported. jocpr.com
| Method Principle | Reagents | Detection Wavelength (λmax) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| Direct Measurement | Deionized Water | 420 nm | 20 - 70 | jocpr.com |
| Oxidation & Derivatization | Potassium permanganate, Oxalic acid, Acetyl acetone, Ammonium acetate | 412 nm | 10 - 75 | ijpsonline.com |
| Ion-Pair Formation | 1,2-naphthoquinone-4-sulphonate | 454 nm | 1.0 - 28.8 | jmbfs.orgresearchgate.net |
| Charge-Transfer Reaction | Phylloquinone | 457 nm | 1.0 - 28.8 | jmbfs.orgresearchgate.net |
Bioanalytical Method Validation for Research Applications
Validation is a critical process that ensures an analytical method is suitable for its intended purpose. wjarr.com For roxithromycin research, methods must be validated according to established guidelines (e.g., ICH) to demonstrate their reliability. ijcrt.org Key validation parameters include linearity, accuracy, precision, and selectivity. wjarr.com
Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. For HPLC methods, linearity for roxithromycin has been demonstrated over various concentration ranges, with correlation coefficients (r) typically greater than 0.999. brazilianjournals.com.brbrazilianjournals.com.brresearchgate.net Spectrophotometric methods also show good linearity with high correlation coefficients. jocpr.comijpsonline.com
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of pure drug is added to a sample and analyzed. For roxithromycin, accuracy is generally high, with recovery values often reported between 98% and 102%. brazilianjournals.com.brbrazilianjournals.com.brresearchgate.netnih.gov
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD). It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). ijcrt.org For roxithromycin assays, %RSD values are consistently low, often below 2%, indicating high precision. brazilianjournals.com.brbrazilianjournals.com.brnih.govrjstonline.com
Selectivity: Selectivity is the ability of the method to measure the analyte of interest accurately in the presence of other components, such as impurities, degradation products, or matrix components. In chromatography, this is demonstrated by the absence of interfering peaks at the retention time of roxithromycin. brazilianjournals.com.brbrazilianjournals.com.br
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. jocpr.com These values are crucial for trace analysis. For an HPLC-UV method, the LOD and LOQ for roxithromycin were reported as 1.45 µg/mL and 5 µg/mL, respectively. brazilianjournals.com.brbrazilianjournals.com.br Spectrophotometric methods have reported LODs in the range of 0.23-0.26 µg/mL. jmbfs.orgresearchgate.net
Application of Analytical Methods in Environmental and Pre-Clinical Sample Analysis
The validated analytical methods for roxithromycin are widely applied in environmental and pre-clinical research.
In environmental analysis , the focus is often on detecting trace amounts of roxithromycin in complex matrices like water and soil, as antibiotic residues can pose ecological risks. nih.govcambridge.org The analysis of these samples requires sensitive methods like LC-MS/MS. researchgate.netresearchgate.net Sample preparation is a critical step to extract and concentrate the analyte and remove interferences. Techniques such as pressurized liquid extraction (PLE) and solid-phase extraction (SPE) are commonly used for soil and water samples, respectively. nih.govresearchgate.netresearchgate.net Studies have successfully used these methods to quantify roxithromycin in river water, sewage treatment plant effluents, and soil. researchgate.netnih.gov
In pre-clinical research , analytical methods are essential for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of a drug. These studies typically involve the quantification of roxithromycin in biological fluids like plasma or serum. researchgate.netnih.govresearchgate.net HPLC-UV and LC-MS/MS are the predominant techniques used. researchgate.netnih.gov Sample preparation for plasma or serum often involves protein precipitation or solid-phase extraction to isolate the drug from the biological matrix before analysis. researchgate.netnih.gov These methods have been successfully applied to determine the concentration-time profile of roxithromycin in human plasma following oral administration. nih.govresearchgate.net
Q & A
Q. What are the standard pharmacokinetic parameters used to characterize roxithromycin in human studies, and how are they derived?
Roxithromycin's pharmacokinetics (PK) are typically assessed using parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), elimination half-life (t½), and bioavailability. These are derived from population PK models incorporating one- or two-compartmental analyses with linear elimination. Data collection involves digitizing PK profiles from literature, applying hierarchical modeling via tools like ADAPT 5, and validating results with visual predictive checks .
Q. What methodologies are commonly employed to assess bioequivalence of roxithromycin formulations?
Bioequivalence studies often use LC-MS/MS to quantify plasma concentrations of roxithromycin. A validated linear range (e.g., 0.10–20.00 µg/mL) with precision (RSD <5.9%) and recovery rates (100.8–103.1%) ensures accuracy. Cross-over trials comparing test and reference formulations under fasting/fed conditions are standard, with bioequivalence confirmed if 90% confidence intervals for AUC and Cmax fall within 80–125% .
Q. How do physicochemical properties like crystal form influence roxithromycin’s dissolution and bioavailability?
X-ray powder diffraction (XRPD) and infrared spectroscopy (IR) are used to analyze crystal forms. For example, polymorphic variations (e.g., Form I vs. Form II) correlate with dissolution rates. Studies show that faster-dissolving forms achieve higher bioavailability, necessitating strict control of crystallization conditions during manufacturing .
Advanced Research Questions
Q. How does saturation of roxithromycin’s protein binding impact pharmacodynamic (PD) target attainment?
Roxithromycin binds nonlinearly to α-1-acid glycoprotein, leading to saturation at higher doses. Free (unbound) drug concentrations drive PD effects (e.g., bacterial killing). Population PK/PD models reveal that 300 mg once daily (QD) regimens yield higher free drug exposure than 150 mg twice daily (BID), altering time above MIC thresholds for pathogens like Streptococcus pneumoniae .
Q. What experimental designs address contradictions in environmental toxicity data for roxithromycin?
While roxithromycin has low bioaccumulation potential (log Kow <3), conflicting data on environmental persistence exist due to limited degradation studies. Researchers recommend combining laboratory-based OECD 301/303 tests (simulating wastewater treatment) with field studies to assess half-life in aquatic systems. Computational models (e.g., EPI Suite) can supplement empirical gaps .
Q. How does roxithromycin modulate NF-κB signaling and endoplasmic reticulum (ER) stress in inflammatory bowel disease (IBD) models?
In murine colitis models, roxithromycin suppresses TNF-α-induced NF-κB activation and ER stress markers (e.g., GRP78, CHOP) in intestinal epithelial cells (IECs). Experimental protocols involve intraperitoneal LPS challenges, IEC isolation, and Western blotting for pathway proteins. Dosing at 30 mg/kg pre-challenge demonstrates anti-inflammatory efficacy .
Q. What statistical approaches optimize dosing simulations in population PK meta-analyses?
Hierarchical modeling using maximum likelihood expectation maximization (MLEM) algorithms accounts for inter-study variability. Weighting aggregate data by inverse square root of sample size reduces bias. Validation includes prediction-corrected visual predictive checks (pcVPCs) and bootstrap analysis to confirm parameter robustness .
Q. How do researchers reconcile conflicting efficacy outcomes in roxithromycin’s anti-inflammatory vs. antimicrobial roles?
Preclinical asthma models (e.g., OVA-challenged rats) separate effects by comparing sub-antimicrobial doses (e.g., 10 mg/kg) to standard regimens. Flow cytometry for neutrophil counts and ELISA for cytokines (IL-8, IL-17) differentiate immune modulation from direct bacterial killing .
Methodological Considerations
- Data Contradiction Analysis : Use sensitivity analyses in PK models to test assumptions (e.g., linear vs. nonlinear protein binding) and Bayesian meta-regression to adjust for study heterogeneity .
- Animal Model Selection : Brown Norway rats are preferred for neutrophilic asthma studies due to their robust Th2/Th17 response, while C57BL/6 mice are optimal for IBD models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
